molecular formula C14H14ClNO5S B2390817 Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate CAS No. 2411338-37-7

Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate

Cat. No.: B2390817
CAS No.: 2411338-37-7
M. Wt: 343.78
InChI Key: DUUKXEXCKMUJEX-SNAWJCMRSA-N
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Description

Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It features a thiochromene core, which is a sulfur-containing heterocycle, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate typically involves multiple steps:

    Formation of the Thiochromene Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Enone System: This step involves the condensation of the thiochromene derivative with an appropriate α,β-unsaturated carbonyl compound under basic conditions.

    Esterification: The final step is the esterification of the resulting product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring.

    Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated ketones.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with the thiochromene core.

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The thiochromene core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The enone system can undergo Michael addition reactions with nucleophiles in biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-[(6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate
  • Methyl (E)-4-[(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate

Uniqueness

Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S/c1-21-14(18)5-4-13(17)16-11-6-7-22(19,20)12-3-2-9(15)8-10(11)12/h2-5,8,11H,6-7H2,1H3,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUKXEXCKMUJEX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCS(=O)(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCS(=O)(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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